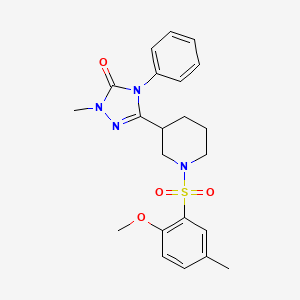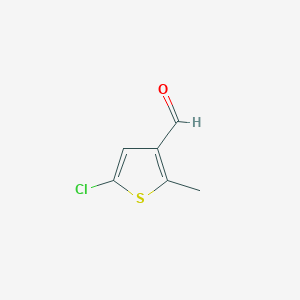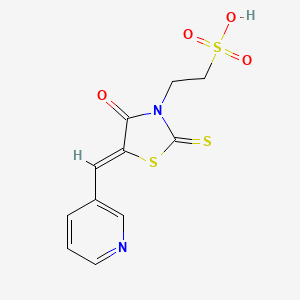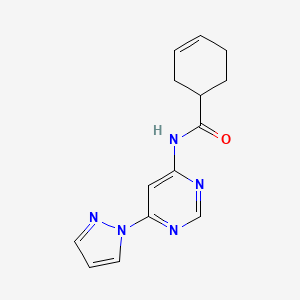![molecular formula C10H17NO2 B2372618 4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol CAS No. 1864759-75-0](/img/structure/B2372618.png)
4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Azabicyclo[221]heptan-2-yl)oxolan-3-ol is a complex organic compound featuring a bicyclic structure with an azabicyclo[221]heptane core and an oxolan-3-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the preparation of 2-azabicyclo[2.2.1]heptan-4-amine, a key structural motif, through a series of synthetic steps including the use of tert-butyl carbamate as a protecting group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions and protecting groups like tert-butyl carbamate are common in industrial organic synthesis due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates
Mecanismo De Acción
The mechanism of action of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The azabicyclo[2.2.1]heptane core can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]heptan-4-amine: Shares the azabicyclo[2.2.1]heptane core but lacks the oxolan-3-ol moiety.
7-Oxabicyclo[2.2.1]heptane: Contains a similar bicyclic structure but with an oxygen atom incorporated into the ring.
Uniqueness
4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol is unique due to the presence of both the azabicyclo[2.2.1]heptane core and the oxolan-3-ol moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of functionalization and applications that are not possible with similar compounds.
Propiedades
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10-6-13-5-9(10)11-4-7-1-2-8(11)3-7/h7-10,12H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOZMDXAXCNQMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3COCC3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2372535.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2372536.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2372538.png)


![2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2372546.png)

![6-(3-Fluorophenyl)-2-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2372548.png)

![3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2372551.png)

![N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2372554.png)

